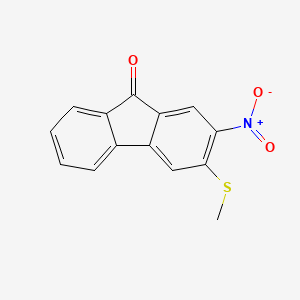
3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are aromatic ketones derived from fluorene, characterized by a carbonyl group attached to the fluorene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the nitration of 9H-fluoren-9-one followed by the introduction of the methylsulfanyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Subsequent thiolation can be achieved using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenone derivatives.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfanyl)propanal
- 3-(Methylsulfanyl)propanol
- 3-(Methylsulfanyl)benzoic acid
Uniqueness
3-(Methylsulfanyl)-2-nitro-9h-fluoren-9-one is unique due to the presence of both a nitro group and a methylsulfanyl group on the fluorenone backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
16233-08-2 |
|---|---|
Formule moléculaire |
C14H9NO3S |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
3-methylsulfanyl-2-nitrofluoren-9-one |
InChI |
InChI=1S/C14H9NO3S/c1-19-13-7-10-8-4-2-3-5-9(8)14(16)11(10)6-12(13)15(17)18/h2-7H,1H3 |
Clé InChI |
ICUKYFFDTZKTLQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C2C(=C1)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















